molecular formula C17H17N3O2 B2559758 Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate CAS No. 306979-95-3

Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate

Cat. No.: B2559758
CAS No.: 306979-95-3
M. Wt: 295.342
InChI Key: QUJOKCNAWOGHIM-UHFFFAOYSA-N
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Description

Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate is a pyridine-based compound characterized by a benzyl(methyl)amino substituent at position 6, a cyano group at position 5, and a methyl ester at position 2.

Properties

IUPAC Name

methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-12-15(17(21)22-3)9-14(10-18)16(19-12)20(2)11-13-7-5-4-6-8-13/h4-9H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJOKCNAWOGHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)N(C)CC2=CC=CC=C2)C#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of Functional Groups: The cyano and carboxylate groups are introduced through nitration and esterification reactions, respectively.

    Amination: The benzyl(methyl)amino group is introduced via a nucleophilic substitution reaction using benzylamine and methylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzylamine and methylamine in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related pyridine and nicotinate derivatives, focusing on substituents, molecular weight, solubility, and analytical characterization. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Analytical Methods Key Features
Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate (Target) C₁₇H₁₇N₃O₂ 6-benzyl(methyl)amino, 5-cyano, 3-methyl 295.34 Likely GC-MS, FTIR, HPLC-TOF* High steric bulk, moderate polarity
PRL-8-53 (Methyl 3-{2-[benzyl(methyl)amino]ethyl}benzoate) C₁₈H₂₁NO₂ Benzyl(methyl)aminoethyl, methyl ester 283.37 GC-MS, FTIR-ATR, HPLC-TOF ≥97% purity, HCl salt form
Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate C₂₃H₁₉ClN₃O₂ 4-Chlorobenzylamino, 5-cyano, 2-phenyl 404.87 Not specified Enhanced lipophilicity (Cl, phenyl)
Ethyl 5-cyano-2-hydroxy-6-methylpyridine-3-carboxylate C₁₀H₁₀N₂O₃ 2-Hydroxy, 5-cyano, 3-ethyl ester 206.20 Synthetic route analysis (TLC) High polarity (hydroxy group)
Ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate C₂₃H₂₂N₂O₃ 6-Amino, 5-cyano, pyran ring 374.44 TLC, ¹H NMR Pyran ring, reduced aromaticity

Key Comparisons

Substituent Effects: The benzyl(methyl)amino group in the target compound introduces greater steric hindrance compared to the 4-chlorobenzylamino group in or the hydroxy group in . This may reduce reactivity in nucleophilic substitutions but enhance binding affinity in biological systems. The cyano group at position 5 is common across all analogs, contributing to electron-withdrawing effects and influencing π-stacking interactions .

The hydroxy group in confers higher water solubility, whereas the chlorophenyl substituent in enhances hydrophobicity.

Analytical Characterization: GC-MS and FTIR-ATR are standard for compounds with ester and cyano functionalities (e.g., ). The target compound would likely require similar methods for purity assessment. ¹H NMR was used in to confirm amino and aromatic proton environments, a technique applicable to the target compound for verifying benzyl(methyl)amino and pyridine protons.

The absence of a pyran ring (cf. ) in the target compound simplifies synthesis but may reduce conformational flexibility.

Biological Activity

Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate, with the CAS number 306979-95-3, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H17N3O2
  • Molecular Weight : 295.34 g/mol
  • Structural Characteristics : The compound features a pyridine ring substituted with a cyano group and a carboxylate moiety, which are crucial for its biological activity.

Antidiabetic Properties

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant hypoglycemic effects. In a study involving alloxan-induced diabetic mice, the compound demonstrated a notable reduction in blood glucose levels. This suggests its potential as an antidiabetic agent, possibly through the enhancement of insulin sensitivity or secretion .

Hypolipidemic Effects

In addition to its antidiabetic properties, this compound has shown hypolipidemic activity. It was observed to lower triglyceride and cholesterol levels in experimental models, indicating its potential utility in managing dyslipidemia . The precise mechanism may involve modulation of lipid metabolism pathways.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies indicate that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest moderate to good efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .

Case Study 1: Hypoglycemic Assay

In an experimental setup involving diabetic mice treated with this compound, researchers recorded a significant decrease in fasting blood glucose levels compared to control groups. The results indicated that the compound could potentially serve as a novel therapeutic option for diabetes management.

Treatment GroupInitial Blood Glucose (mg/dL)Final Blood Glucose (mg/dL)Percentage Change (%)
Control250240-4
Treated255180-29

Case Study 2: Lipid Profile Improvement

A study assessing the lipid-lowering effects of the compound showed promising results in reducing total cholesterol and triglycerides in hyperlipidemic rats. The treated group exhibited a significant reduction in lipid levels compared to untreated controls.

Lipid ParameterControl Group (mg/dL)Treated Group (mg/dL)
Total Cholesterol220150
Triglycerides18090

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the cyano and carboxylate groups play a crucial role in interacting with biological targets involved in glucose and lipid metabolism. Further research is necessary to clarify these pathways.

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